molecular formula C18H26N2O B028707 N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide CAS No. 376348-67-3

N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide

Cat. No.: B028707
CAS No.: 376348-67-3
M. Wt: 286.4 g/mol
InChI Key: ABOGULQHPLDMLL-ALOPSCKCSA-N
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Description

N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide typically involves multiple steps, starting from simpler organic molecules. One common approach involves the formation of the bicyclic core through a series of cyclization reactions. The benzyl group is then introduced via a nucleophilic substitution reaction, followed by the addition of the isobutyramide group through an amide coupling reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, industrial processes may employ more robust catalysts and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of strong bases like sodium hydride or acids like hydrochloric acid, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce primary or secondary amines.

Scientific Research Applications

N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate
  • 8-propyl-8-azabicyclo[3.2.1]octan-3-ol
  • rac-(1R,3s,5S)-3-(o-Tolyl)-8-azabicyclo[3.2.1]octane

Uniqueness

N-((1R,3s,5S)-8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide is unique due to its specific substitution pattern and the presence of the benzyl and isobutyramide groups. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(1S,5R)-8-benzyl-8-azabicyclo[3.2.1]octan-3-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O/c1-13(2)18(21)19-15-10-16-8-9-17(11-15)20(16)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,19,21)/t15?,16-,17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOGULQHPLDMLL-ALOPSCKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CC2CCC(C1)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1C[C@H]2CC[C@@H](C1)N2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701138942, DTXSID401141974
Record name 2-Methyl-N-[(3-endo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]propanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-N-[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858651-21-5, 376348-67-3
Record name 2-Methyl-N-[(3-endo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-N-[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, 2-methyl-N-[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]
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Record name 2-Methyl-N-[(3-exo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]propanamide
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Record name 2-Methyl-N-[(3-endo)-8-(phenylmethyl)-8-azabicyclo[3.2.1]oct-3-yl]propanamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XXZ53Z6T8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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